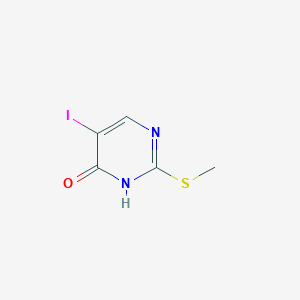

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

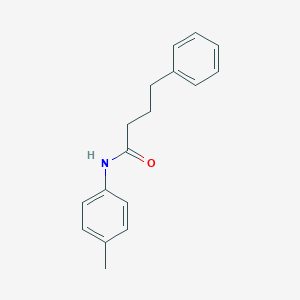

The synthesis of “5-Iodo-2-(methylthio)pyrimidin-4(3H)-one” involves several steps. One method involves the reaction of 2-methylthio-4-pyrimidinone with N-iodosuccinimide in chloroform at 70°C . Another method involves the reaction of 2-thiouracile with sodium hydroxide and methyl iodide, followed by neutralization with acetic acid .

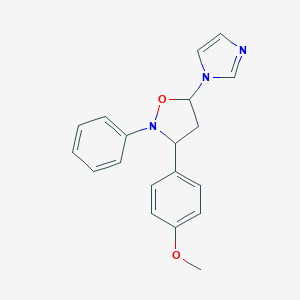

Molecular Structure Analysis

The molecular structure of “5-Iodo-2-(methylthio)pyrimidin-4(3H)-one” can be represented by the SMILES string CSc1nc(N)c(I)c(N)n1 . The InChI key is UGHMJPIINUNWIA-UHFFFAOYSA-N .

科学的研究の応用

Synthetic Applications and Catalysis

Hybrid catalysts play a crucial role in the synthesis of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidin-2-ones/2,4-diones, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has been emphasized for the development of pyrimidine scaffolds, highlighting the importance of these compounds in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Pharmacology

Anti-inflammatory Applications

Substituted tetrahydropyrimidine derivatives have demonstrated potential in vitro anti-inflammatory activity. The synthesis of these compounds involves the substitution of a methylthio group, showing their relevance in designing lead molecules for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are extensively used in cancer treatment, affecting over 2 million patients annually. The synthesis of 5-FU, including its isotopes for studying metabolism and biodistribution, as well as its incorporation into RNA and DNA for mechanistic studies, underscores the significance of pyrimidine derivatives in cancer research. These studies offer insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, contributing to cancer treatment advancements (Gmeiner, 2020).

作用機序

Target of Action

It’s known that similar compounds have been synthesized and evaluated for their antiviral effect on extracellular hbv dna .

Biochemical Pathways

Similar compounds have been found to effectively reduce the secretion of hbeag .

Result of Action

Similar compounds have been found to possess anti-hbv abilities .

特性

IUPAC Name |

5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKWCNGAAYWAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463482 |

Source

|

| Record name | AG-H-05354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one | |

CAS RN |

76510-61-7 |

Source

|

| Record name | AG-H-05354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)

![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)

![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)

![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)

![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)

![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)

![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)